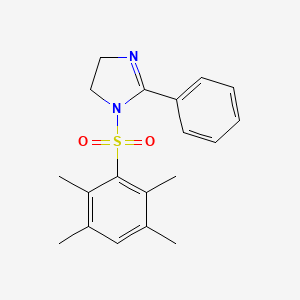
5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
AM-251 works by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of CB1 receptors leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
AM-251 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, AM-251 has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using AM-251 in lab experiments is its high selectivity for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. However, one limitation of using AM-251 is its relatively short half-life, which can make it difficult to study the long-term effects of CB1 receptor blockade.
Zukünftige Richtungen
There are several potential future directions for research on AM-251. One area of interest is the development of more selective CB1 receptor antagonists that can target specific subtypes of CB1 receptors. Another area of interest is the potential use of AM-251 as a treatment for various disorders such as obesity, chronic pain, and mood disorders. Additionally, further research is needed to fully understand the long-term effects of CB1 receptor blockade and the potential risks associated with chronic use of CB1 receptor antagonists.
Synthesemethoden
AM-251 is synthesized through a multi-step process involving the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-bromobenzyl bromide to form 1-methyl-N-(2-bromobenzyl)-1H-pyrazole-3-carboxamide. This intermediate compound is then reacted with phenethylamine to form AM-251.
Wissenschaftliche Forschungsanwendungen
AM-251 is primarily used as a research tool to study the endocannabinoid system. It has been shown to selectively bind to the cannabinoid receptor type 1 (CB1) with high affinity, making it a useful tool to study the role of CB1 receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
5-amino-1-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-12(14)9-11(16-17)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQFRANERNWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)


![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)


![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
